3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one
Overview
Description
3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with ethylphenyl and dimethoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one typically involves the reaction of 4-ethylphenylamine with a quinolinone derivative under specific conditions. One common method includes the use of diethyl malonate in the presence of a base such as triethylamine, followed by cyclization to form the quinolinone core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolinone core, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which may exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one: This compound shares a similar quinolinone core but differs in the substitution pattern on the phenyl ring.
4-hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which imparts different chemical and biological properties.
Uniqueness
The uniqueness of 3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one lies in its specific substitution pattern, which influences its reactivity and potential biological activities.
Properties
IUPAC Name |
3-[(4-ethylanilino)methyl]-6,7-dimethoxy-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-13-5-7-16(8-6-13)21-12-15-9-14-10-18(24-2)19(25-3)11-17(14)22-20(15)23/h5-11,21H,4,12H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROHXCLEHWFMIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3NC2=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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